Ranked Reactivity in Competitive N-Demethylation: Cyclohexyl Chloroformate Occupies a Specific Intermediate Position Between Benzyl and Methyl Analogs
In competitive N-demethylation reactions of tertiary amines, cyclohexyl chloroformate exhibits a distinct reactivity ranking. A defined selectivity series was determined: benzyl > allyl > cyclohexyl > methyl. This places cyclohexyl chloroformate as a moderately reactive reagent, significantly less reactive than benzyl chloroformate but more reactive than methyl chloroformate. This quantitative rank order allows chemists to select a chloroformate that provides a specific, predictable level of reactivity for a given transformation, avoiding the high reactivity of benzyl chloroformate which can lead to side reactions, or the low reactivity of methyl chloroformate which may result in incomplete conversion [1].
| Evidence Dimension | Relative reactivity in N-demethylation of tertiary amines |
|---|---|
| Target Compound Data | Ranked third in reactivity series (benzyl > allyl > cyclohexyl > methyl) |
| Comparator Or Baseline | Benzyl chloroformate (highest), allyl chloroformate (second), methyl chloroformate (lowest) |
| Quantified Difference | Intermediate reactivity; more reactive than methyl, less reactive than benzyl and allyl |
| Conditions | Competitive reaction sequence for N-demethylation of tertiary amines |
Why This Matters
This rank order enables predictable reagent selection to control reaction rate and minimize unwanted side reactions in complex syntheses.
- [1] Margaretha, P. (2007). Science of Synthesis, 35, 99. View Source
